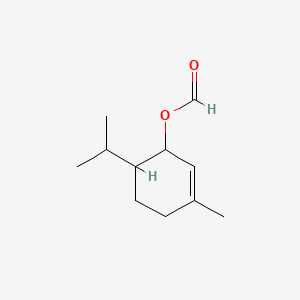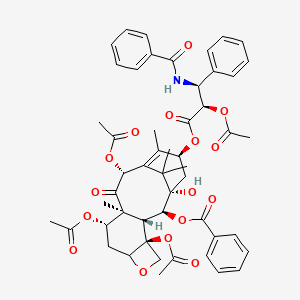![molecular formula C24H19N3O6S B13778011 2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- CAS No. 91-45-2](/img/structure/B13778011.png)
2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- is a complex organic compound that belongs to the class of naphthalenesulfonic acids. This compound is characterized by its unique structure, which includes a naphthalene ring substituted with sulfonic acid, hydroxy, and benzamido groups. It is primarily used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- typically involves multiple steps. The process begins with the sulfonation of naphthalene to produce naphthalenesulfonic acid. This is followed by the introduction of the hydroxy group at the 4-position through a hydroxylation reaction. The final steps involve the sequential addition of benzamido groups through amide bond formation reactions, using reagents such as aminobenzoic acid derivatives and coupling agents.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The nitro groups in the benzamido moieties can be reduced to amines.
Substitution: The sulfonic acid group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of naphthoquinones.
Reduction: Formation of corresponding amines.
Substitution: Formation of sulfonamide or sulfonate esters.
Scientific Research Applications
2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme interactions and protein labeling.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of specialty chemicals and as an additive in various formulations.
Mechanism of Action
The mechanism of action of 2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The sulfonic acid group enhances its solubility and facilitates its interaction with biological molecules. The benzamido groups can form hydrogen bonds and hydrophobic interactions, contributing to its binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Naphthalenesulfonic acid: Lacks the additional benzamido and hydroxy groups.
4-Hydroxy-2-naphthalenesulfonic acid: Similar structure but without the benzamido groups.
Benzamido derivatives of naphthalenesulfonic acid: Varying positions and number of benzamido groups.
Uniqueness
2-Naphthalenesulfonic acid, 7-[p-(p-aminobenzamido)benzamido]-4-hydroxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The combination of sulfonic acid, hydroxy, and benzamido groups makes it a versatile compound for various applications.
Properties
CAS No. |
91-45-2 |
|---|---|
Molecular Formula |
C24H19N3O6S |
Molecular Weight |
477.5 g/mol |
IUPAC Name |
7-[[4-[(4-aminobenzoyl)amino]benzoyl]amino]-4-hydroxynaphthalene-2-sulfonic acid |
InChI |
InChI=1S/C24H19N3O6S/c25-17-5-1-14(2-6-17)23(29)26-18-7-3-15(4-8-18)24(30)27-19-9-10-21-16(11-19)12-20(13-22(21)28)34(31,32)33/h1-13,28H,25H2,(H,26,29)(H,27,30)(H,31,32,33) |
InChI Key |
ZRLIGKOKBJUIIR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)C(=O)NC3=CC4=CC(=CC(=C4C=C3)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-Tert-butyl-7-oxa-bicyclo[4.1.0]heptane](/img/structure/B13777943.png)






![N-[3-(tetradecyloxy)propyl]propane-1,3-diamine acetate](/img/structure/B13777995.png)
![Benzaldehyde, 4-[(4-methoxyphenyl)phenylamino]-](/img/structure/B13777999.png)



